molecular formula C12H13NO3S B11580231 2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate

2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate

Cat. No.: B11580231
M. Wt: 251.30 g/mol
InChI Key: AGUZNPUDBMZSML-UHFFFAOYSA-N
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Description

2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines They are known for their diverse biological activities and are found in various natural alkaloids

Preparation Methods

The synthesis of 2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with sulfonating agents. For instance, isoquinoline can be reacted with ethyl bromide and methyl iodide to introduce the ethyl and methyl groups, respectively. The resulting compound is then treated with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often require precise control of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced isoquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium azide or thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex isoquinoline derivatives

    Biology: Isoquinoline derivatives, including this compound, are studied for their biological activities. They have shown potential as antimicrobial, antiviral, and anticancer agents.

    Medicine: The compound is investigated for its potential therapeutic applications. Isoquinoline derivatives are known to interact with various biological targets, making them candidates for drug development.

    Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

2-Ethyl-7-methylisoquinolin-2-ium-1-sulfonate can be compared with other isoquinoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

2-ethyl-7-methylisoquinolin-2-ium-1-sulfonate

InChI

InChI=1S/C12H13NO3S/c1-3-13-7-6-10-5-4-9(2)8-11(10)12(13)17(14,15)16/h4-8H,3H2,1-2H3

InChI Key

AGUZNPUDBMZSML-UHFFFAOYSA-N

Canonical SMILES

CC[N+]1=C(C2=C(C=CC(=C2)C)C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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